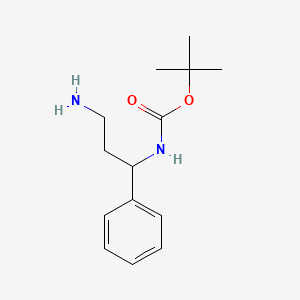

tert-Butyl (3-Amino-1-phenylpropyl)carbamate

Description

Properties

Molecular Formula |

C14H22N2O2 |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

tert-butyl N-(3-amino-1-phenylpropyl)carbamate |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) |

InChI Key |

UWVGACXUNLBOAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

Industrial-Scale Considerations

- Cost Efficiency : Acylation with Boc₂O is preferred for bulk synthesis due to low reagent costs and high yields.

- Purification : Crystallization using hexane/ethyl acetate (8:1) achieves >99% purity.

- Safety : Decarboxylative amination avoids hazardous intermediates like isocyanates.

Recent Advances

- Microwave-Assisted Synthesis : Reduces reaction time for Boc protection from 2 hours to 15 minutes.

- Flow Chemistry : Enables continuous production of tert-butyl carbamates with 95% yield and minimal waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-Amino-1-phenylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-butyl N-(3-amino-2-phenylpropyl)carbamate is a carbamate derivative that is commonly used as a protecting group for amines in organic synthesis. It is known for its stability and ease of removal under mild acidic conditions, making it a valuable tool in synthetic chemistry.

General Information

Description: tert-butyl N-(3-amino-2-phenylpropyl)carbamate is a chemical compound with the molecular formula C14H22N2O2. It is a derivative of carbamate, which is commonly used as a protecting group for amines in organic synthesis.

Preparation: The synthesis of tert-butyl N-(3-amino-2-phenylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-2-phenylpropylamine, in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in high yield. In an industrial setting, the production of this compound can be scaled up using similar reaction conditions, involving the use of large reactors and efficient mixing to ensure complete reaction, with purification using techniques like crystallization or chromatography.

Chemical Reactions

tert-butyl N-(3-amino-2-phenylpropyl)carbamate can undergo several types of chemical reactions:

- Oxidation: Can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles such as amines or alcohols in the presence of a base.

Applications in Research

tert-butyl N-(3-amino-2-phenylpropyl)carbamate is widely used in chemistry as a protecting group for amines in peptide synthesis, allowing for the selective protection and deprotection of amine groups, which facilitates the synthesis of complex peptides and proteins. In biological research, it is used to study the effects of carbamate derivatives on enzyme activity, serving as a model compound for investigating the interactions between carbamates and biological molecules. In medicine, this compound has potential applications in drug development because its stability and ease of removal make it an attractive candidate for use in prodrug strategies, where the compound is used to deliver active pharmaceutical ingredients in a controlled manner. In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, because its ability to protect amine groups during chemical reactions makes it valuable in the production of polymers and other advanced materials.

Synthesis and Evaluation

A study focused on the synthesis of carbamate derivatives, including this compound, highlighted its application in studying enzyme mechanisms and demonstrated the compound's capability to modulate enzyme activity effectively.

Pharmacological Potential

Another investigation explored the pharmacological properties of related compounds, suggesting that structural modifications could enhance their efficacy as therapeutic agents against specific diseases.

Mechanism of Action

The mechanism of action of tert-Butyl (3-Amino-1-phenylpropyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved include the interaction with enzymes and other proteins, facilitating specific biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on the Propyl Chain

tert-Butyl (3-Methacrylamidopropyl)carbamate ()

- Structure: Replaces the 3-amino group with a methacrylamide moiety.

- Properties :

- Applications : Primarily used in polymer chemistry due to its methacrylamide group, which facilitates radical polymerization.

(R)-tert-Butyl (3-Hydroxy-1-phenylpropyl)carbamate ()

- Structure: Features a hydroxyl group instead of the amino group at the 3-position.

- Stereochemistry : The (R)-configuration influences binding affinity in chiral environments.

- Applications : Used in asymmetric synthesis for pharmaceuticals targeting neurological disorders.

tert-Butyl (2-(4-Aminophenyl)-2-methylpropyl)carbamate ()

Stereochemical and Positional Isomers

(S)-Boc-3-Amino-3-phenylpropan-1-ol ()

- Structure: Hydroxyl group at the terminal position and amino group at the 3-position.

- Similarity Score : 0.89 (high structural overlap) .

- Applications : Intermediate in protease inhibitor synthesis.

tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate ()

Physicochemical Properties Comparison

Q & A

Q. What are the key synthetic routes for tert-Butyl (3-Amino-1-phenylpropyl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves Boc protection of the amine group, followed by coupling reactions. For example, a multi-step procedure includes:

- Amine protection : Reacting the primary amine with Boc anhydride (Boc₂O) in dichloromethane (DCM) at -78°C under inert gas (N₂) to form the carbamate .

- Coupling reactions : Using reagents like 2,4-dichloro-5-iodopyrimidine and NaHCO₃ in dimethylacetamide (DMAc) at 80°C for 12 hours to introduce substituents .

- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the product .

Q. Optimization factors :

- Temperature control : Low temperatures (-78°C) prevent side reactions during Boc protection .

- Catalyst selection : Pd(PPh₃)₂Cl₂ and CuI are critical for Sonogashira coupling to ensure high yields .

- Solvent choice : Polar aprotic solvents (e.g., DMAc) enhance solubility of intermediates .

Q. How can researchers ensure the purity of this compound during synthesis?

- Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane to remove unreacted starting materials and byproducts .

- Analytical validation :

- HPLC : Monitor purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on carbamate (-NHCOO-) peaks at δ 1.4 ppm (tert-butyl) and δ 6.5–7.5 ppm (aromatic protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Case study : Discrepancies in ¹H NMR signals may arise from rotameric equilibria of the carbamate group.

- Solution : Analyze spectra at variable temperatures (e.g., 25°C to 60°C) to coalesce split peaks .

- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the tert-butyl group and the carbamate nitrogen .

Q. What strategies mitigate decomposition of the carbamate group during functionalization reactions?

- Protection of sensitive groups : Avoid strong acids/bases; instead, use mild deprotection agents (e.g., TFA in DCM) for Boc removal .

- Reaction monitoring : Track carbamate stability via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

- Solvent selection : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis .

Q. How do steric effects influence the reactivity of this compound in nucleophilic substitutions?

- Steric hindrance : The bulky tert-butyl group slows nucleophilic attack at the carbamate carbonyl.

- Workaround : Activate the carbonyl with Lewis acids (e.g., ZnCl₂) or use high-pressure conditions to enhance reactivity .

- Experimental validation : Compare reaction rates with/without tert-butyl via kinetic studies (e.g., monitoring by GC-MS) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Fire hazards : Use dry sand or alcohol-resistant foam for extinguishing; avoid water due to risk of toxic fumes (e.g., CO, NOₓ) .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and self-contained breathing apparatus (SCBA) during large-scale reactions .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .

Q. How should this compound be stored to prevent degradation?

- Conditions : Store at 2–8°C under inert gas (N₂ or Ar) in amber glass vials to block light-induced decomposition .

- Stability monitoring : Perform accelerated stability studies (40°C/75% RH) with HPLC analysis every 4 weeks .

Data Analysis and Troubleshooting

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Root causes :

- Incomplete Boc deprotection: Verify via TLC (Rf shift) and repeat with excess TFA if needed .

- Catalyst poisoning: Ensure reagents are anhydrous; add molecular sieves to scavenge moisture .

- Yield improvement : Optimize stoichiometry (1.2–1.5 eq. of coupling partner) and extend reaction time to 24 hours .

Q. What analytical methods differentiate this compound from its regioisomers?

- Mass spectrometry (MS) : Compare experimental m/z (e.g., [M+H]⁺ = 265.3) with theoretical values .

- X-ray crystallography : Resolve ambiguous NMR assignments by determining crystal structures .

Mechanistic Insights

Q. What is the mechanistic role of the tert-butyl group in stabilizing intermediates during synthesis?

- Steric protection : The tert-butyl group shields the carbamate nitrogen from undesired nucleophilic attacks, reducing side reactions .

- Electronic effects : Electron-donating tert-butyl groups slightly increase the carbamate’s electron density, facilitating electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.